molecular formula C9H8Cl2O B1369446 1-Chloro-3-(2-chlorophenyl)propan-2-one CAS No. 128426-51-7

1-Chloro-3-(2-chlorophenyl)propan-2-one

Cat. No.: B1369446
CAS No.: 128426-51-7
M. Wt: 203.06 g/mol
InChI Key: DWZLJINQXPVEBQ-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-chlorophenyl)propan-2-one (CAS: 1094902-47-2) is a chlorinated aromatic ketone with the molecular formula C₉H₇Cl₂FO (molar mass: 221.06 g/mol) . It is characterized by a propan-2-one backbone substituted with a 2-chlorophenyl group at position 3 and a chlorine atom at position 1.

Properties

IUPAC Name

1-chloro-3-(2-chlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZLJINQXPVEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582786
Record name 1-Chloro-3-(2-chlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128426-51-7
Record name 1-Chloro-3-(2-chlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via the formation of a chlorinated benzyl intermediate followed by acylation and chlorination steps. The key starting materials often include 2-chlorobenzyl halides and chlorinated cyclopropyl or acetyl derivatives. The process involves organometallic intermediates such as Grignard reagents to facilitate carbon-carbon bond formation.

Detailed Synthetic Route from 2-Chlorobenzyl Chloride and 1-Chloro-1-chloroacetylcyclopropane

A well-documented industrially viable method involves the following steps:

  • Formation of Grignard Reagent: Magnesium shavings are activated (often with iodine) and reacted with 2-chlorobenzyl chloride in a suitable ether solvent such as tetrahydrofuran (THF), methyl tert-butyl ether, or toluene/THF mixtures. The reaction is conducted at controlled temperatures (20–45 °C) with slow addition of 2-chlorobenzyl chloride to avoid exotherms.

  • Addition to Chlorinated Acyl Compound: The resulting Grignard reagent is then added dropwise to 1-chloro-1-chloroacetylcyclopropane at temperatures between 20 and 30 °C. This step forms the chlorohydrin intermediate, 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol.

  • Workup and Purification: After reaction completion, the mixture is quenched with aqueous acid (e.g., sulfuric acid solution at 0–10 °C), followed by phase separation, washing, and concentration under reduced pressure. The product is isolated by filtration or extraction and can be further purified by recrystallization or chromatography.

  • Conversion to Target Compound: The chlorohydrin intermediate can be thermally or base-induced converted to the epoxide or further chlorinated to yield this compound.

Solvent and Reaction Condition Optimization

  • Solvent Choice: Traditional solvents like diethyl ether pose safety risks on industrial scale due to flammability and volatility; thus, safer alternatives such as methyl tetrahydrofuran, methyl tert-butyl ether, or toluene/THF mixtures are preferred.

  • Temperature Control: Maintaining reaction temperatures between 20 and 45 °C during Grignard formation and subsequent addition steps is crucial to control reaction rates and minimize side reactions.

  • Continuous vs. Batch Processing: Both batch and continuous flow methods have been developed. Continuous flow reactors allow better heat management and scalability.

Representative Experimental Data Table

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Activation of Mg Mg shavings + Iodine 20 30 min - Initiates Grignard formation
Grignard formation 2-chlorobenzyl chloride + Mg in THF/toluene 40–45 4–5 hours - Slow addition to control exotherm
Addition to acyl compound 1-chloro-1-chloroacetylcyclopropane 20–30 1 hour - Dropwise addition, stirring
Workup Quenching with H2SO4 (conc.) + water 0–10 30 min - Phase separation and extraction
Isolation and purification Filtration, washing, concentration Ambient Variable 50–55 Product purity depends on workup method

Alternative Synthetic Approaches

  • Direct Chlorination: Some methods involve chlorination of 3-(2-chlorophenyl)propan-2-one derivatives, but these often suffer from low selectivity and over-chlorination.

  • Aldol Condensation Routes: Starting from 2-chlorobenzaldehyde and acetone derivatives under base catalysis, followed by chlorination steps, can yield related compounds but are less direct for this target.

Research Findings and Industrial Considerations

  • The use of magnesium-based Grignard reagents remains the most reliable method for carbon-carbon bond formation in this compound's synthesis.

  • Safety concerns with ether solvents have driven research into solvent alternatives that maintain reactivity while reducing hazards.

  • Reaction scale-up requires careful heat management; continuous flow reactors have been demonstrated to improve safety and yield consistency.

  • Purification often involves aqueous acid washes to remove residual magnesium salts and organic impurities, followed by solvent evaporation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2-chlorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used in these reactions.

Major Products

The major products formed from these reactions include chlorinated alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Chloro-3-(2-chlorophenyl)propan-2-one serves as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in several chemical reactions, including:

  • Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles, facilitating the formation of new compounds.
  • Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to alcohols.

Biology

Research has demonstrated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Studies indicate significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis.
  • Anticancer Properties : In vitro studies have shown that derivatives of this compound inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7). Mechanisms include apoptosis induction through caspase activation and modulation of cell cycle regulators.

Medicine

The potential therapeutic applications of this compound are under investigation:

  • Drug Development : The compound is being explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy.
  • Case Studies : A notable study demonstrated a 50% reduction in tumor growth in xenograft models when administered at a dosage of 20 mg/kg, highlighting its potential as an anticancer agent.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity profile makes it suitable for creating chlorinated intermediates used in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-chloro-3-(2-chlorophenyl)propan-2-one involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of more complex structures. The pathways involved in its reactions are typically governed by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table compares 1-Chloro-3-(2-chlorophenyl)propan-2-one with three closely related analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Structural Features
This compound C₉H₇Cl₂FO 221.06 1.275 (predicted) 90–93 (0.22–0.25 Torr) 2-chlorophenyl, fluorine-free
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 203.07 1.275 (predicted) Not reported 3-chlorophenyl isomer
1-Chloro-3-(naphthalen-1-yl)propan-2-one C₁₃H₁₁ClO 218.68 Not reported Not reported Naphthalene substituent
1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one C₉H₆Cl₂FO 221.06 Not reported Not reported Additional fluorine at phenyl C6

Key Observations :

  • Positional Isomerism : The 2-chlorophenyl isomer (target compound) and 3-chlorophenyl analog share identical molecular formulas but differ in chlorine substitution patterns, which may influence reactivity and intermolecular interactions.
  • Bulkier Substituents : The naphthalen-1-yl analog has a larger aromatic system, increasing steric hindrance and possibly altering solubility.
1-Chloro-3-(naphthalen-1-yl)propan-2-one
  • Exhibits promising antiproliferative activity against breast cancer cell lines via high binding affinity to estrogen receptor (ER) and epidermal growth factor receptor (EGFR) (docking scores: −8.2 to −8.9 kcal/mol) .
  • Proposed as a lead compound for anticancer drug development due to favorable ligand efficiency .
This compound
  • Limited biological data are available. However, structurally related compounds (e.g., 1-chloro-3-(1-naphthyloxy)propan-2-one) are intermediates in synthesizing β-blockers like propranolol .
Fluorinated Analogs
  • Fluorine substitution (e.g., 2-chloro-6-fluorophenyl) may enhance CNS penetration or metabolic stability, as seen in other fluorinated pharmaceuticals .

Commercial Availability and Purity

  • The 3-chlorophenyl isomer (CAS: 24253-17-6) was previously marketed at 97% purity but is now discontinued, possibly due to synthesis or stability challenges .

Biological Activity

1-Chloro-3-(2-chlorophenyl)propan-2-one, a chlorinated ketone, has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its molecular formula C9H8Cl2OC_9H_8Cl_2O and a molecular weight of 203.06 g/mol. The presence of chlorine atoms contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Protein-Ligand Interactions : Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with protein active sites, influencing enzyme activity and cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this ketone have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231).

CompoundCell LineIC50 (nM)Mechanism
9hMCF-710Tubulin destabilization
10pMDA-MB-23123Apoptosis induction

These compounds were observed to interact with the colchicine-binding site on tubulin, leading to inhibition of microtubule polymerization and subsequent cell cycle arrest .

Anti-inflammatory Effects

Research indicates that certain derivatives of this compound exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory diseases.

Study on Antiproliferative Activity

A study published in MDPI detailed the synthesis and evaluation of various derivatives of this compound for their antiproliferative activity. The derivatives were tested against MCF-7 cells, revealing several compounds with IC50 values ranging from 10 to 33 nM. This study underscored the importance of structural modifications in enhancing biological activity .

Enzyme Interaction Studies

Another investigation focused on the enzyme inhibition properties of this compound. The research demonstrated that the compound could effectively inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the need for careful consideration in therapeutic contexts .

Q & A

Q. What are the optimized synthetic routes for 1-Chloro-3-(2-chlorophenyl)propan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, a protocol adapted from similar α-chloro ketones (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) uses 2-chlorophenylacetyl chloride and chloroacetone in a polar aprotic solvent (e.g., dichloromethane) with a Lewis acid catalyst (e.g., AlCl₃) under reflux (60–80°C) . Key considerations:
  • Catalyst loading : Excess AlCl₃ may lead to side reactions (e.g., over-acylation).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity.
  • Table 1 : Comparative Synthesis Parameters
MethodSolventCatalystTemp. (°C)Yield (%)Purity (%)
Friedel-CraftsDCMAlCl₃7065–75≥95
Nucleophilic SubstitutionAcetoneK₂CO₃RT50–6090–92

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (CDCl₃) identifies the α-chloro ketone (δ ~4.5 ppm for CH₂Cl, δ ~200 ppm for carbonyl carbon). Aromatic protons (2-chlorophenyl) appear as a multiplet at δ 7.2–7.5 ppm .
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water) with ESI-MS for molecular ion confirmation (m/z ~216.05) .

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis, and what mechanistic pathways govern its reactivity?

  • Methodological Answer : The α-chloro ketone moiety undergoes Favorskii rearrangement or nucleophilic substitution. For instance, reacting with thiourea in aqueous ethanol (1:1 molar ratio, 1 hr stirring) yields thiazol-2-amine derivatives via cyclization (Scheme 1) .
  • Key Mechanistic Steps :

Nucleophilic attack : Thiourea’s sulfur attacks the carbonyl carbon.

Ring closure : Elimination of HCl forms the thiazole ring.

Rearrangement : Favorskii-type shifts may occur with substituted analogs.

  • Table 2 : Reaction Outcomes with Different Nucleophiles
NucleophileProductYield (%)Notes
ThioureaThiazol-2-amine50Crystallizes in monoclinic P2₁/c
HydrazinePyrazoline derivative45Requires anhydrous conditions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example, a derivative (4-(2,4,6-trimethylbenzyl)-1,3-thiazol-2-amine) was resolved in space group P2₁/c, revealing a dihedral angle of 75.4° between aromatic rings. Hydrogen-bonding networks (N–H⋯N) stabilize the crystal lattice .
  • Protocol :

Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K.

Refinement : SHELXL-2018 for anisotropic displacement parameters.

Validation : Check R-factor (≤0.05) and residual electron density.

Q. How do steric and electronic effects of substituents influence reaction pathways and product distributions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring increase electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Steric hindrance from ortho-substituents (e.g., 2-chloro) can slow reactions but improve regioselectivity. For example, 2-chlorophenyl derivatives show slower thiourea cyclization but higher thiazole yields compared to para-substituted analogs .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies arise from solvent polarity and catalyst choice. Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings, but traces of moisture deactivate Pd catalysts. A controlled study using Pd(PPh₃)₄ in degassed toluene (80°C, 12 hr) achieved 70% coupling efficiency, while wet DMF gave <10% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-3-(2-chlorophenyl)propan-2-one
Reactant of Route 2
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1-Chloro-3-(2-chlorophenyl)propan-2-one

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